molecular formula C16H24ClN3O5 B605582 ARN14988

ARN14988

Cat. No.: B605582
M. Wt: 373.8 g/mol
InChI Key: PBVLSEVDIRSYGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ARN14988 is a potent inhibitor of acid ceramidase (IC50 = 12.8 nM for the human enzyme). It inhibits acid ceramidase activity and increases levels of C16 dihydro ceramide and C16 ceramide in A375, G361, M14, MeWo, MNT-1, and SK-MEL-28 melanoma cells. This compound also reduces growth of A375 and G361 melanoma cells (EC50s = 41.8 and 67.7 µM, respectively).
This compound is a potent inhibitor of acid ceramidase that increases levels of C16 dihydro ceramide and C16 ceramide in A375, G361, M14, MeWo, MNT-1, and SK-MEL-28 melanoma cells. This compound also reduces growth of A375 and G361 melanoma cells.

Properties

IUPAC Name

2-methylpropyl 5-chloro-3-(hexylcarbamoyl)-2,6-dioxopyrimidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClN3O5/c1-4-5-6-7-8-18-14(22)19-9-12(17)13(21)20(15(19)23)16(24)25-10-11(2)3/h9,11H,4-8,10H2,1-3H3,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBVLSEVDIRSYGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC(=O)N1C=C(C(=O)N(C1=O)C(=O)OCC(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was obtained according to the procedure described for the synthesis of Example 24, starting from 5-chloro-N-hexyl-2,4-dioxo-pyrimidine-1-carboxamide (Example 3) (0.119 g, 0.431 mmol); 2.4 equivalents of isobutyl chloroformate were used herein. The crude was purified by column chromatography using a Teledyne ISCO apparatus (cyclohexane:EtOAc 85:15) to afford the title compound (0.047 g, 29%) as a white solid. 1H NMR (400 MHz, CDCl3): δ 0.89 (t, J=6.8 Hz, 3H), 1.01 (d, J=6.7 Hz, 6H), 1.28-1.38 (m, 6H), 1.57-1.64 (m, 2H), 2.11 (h, J=6.7 Hz, 1H), 3.39 (td, J=7.1, 5.5, 2H), 4.26 (d, J=6.6, 2H), 8.62 (s, 1H), 8.80 (t, J=4.9 Hz, 1H). 13C NMR (101 MHz, CDCl3): δ 14.12, 18.89 (2C), 22.63, 26.58, 27.81, 29.19, 31.48, 41.77, 76.77, 111.14, 135.14, 148.40, 148.58, 149.20, 156.04. MS (ESI) m/z: 391 [M-NH4]+.
Name
5-chloro-N-hexyl-2,4-dioxo-pyrimidine-1-carboxamide
Quantity
0.119 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
29%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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